4-Chloro-6-(4-chlorophenyl)pyrimidin-2-amine
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Overview
Description
4-Chloro-6-(4-chlorophenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C10H7Cl2N3 It is a pyrimidine derivative characterized by the presence of two chlorine atoms and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-chlorophenyl)pyrimidin-2-amine typically involves the reaction of 4-chlorobenzylamine with 4,6-dichloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-chlorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are often carried out in polar solvents.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-6-(4-chlorophenyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It is employed in studies to understand its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-chlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine
- 4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine
- 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
Uniqueness
4-Chloro-6-(4-chlorophenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution and amine group make it a versatile intermediate in various chemical syntheses .
Properties
Molecular Formula |
C10H7Cl2N3 |
---|---|
Molecular Weight |
240.09 g/mol |
IUPAC Name |
4-chloro-6-(4-chlorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H7Cl2N3/c11-7-3-1-6(2-4-7)8-5-9(12)15-10(13)14-8/h1-5H,(H2,13,14,15) |
InChI Key |
UZJYHEPDMNCKQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)N)Cl)Cl |
Origin of Product |
United States |
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